N3-PEG4-amido-Lys(Fmoc)-acid

ADC cleavable linker drug release

Standard PEG linkers lack the three orthogonal handles needed for controlled ADC assembly, forcing additional protection steps. N3-PEG4-amido-Lys(Fmoc)-acid solves this with: • Azide for CuAAC/SPAAC click chemistry to alkyne-antibodies • Fmoc-protected amine & terminal carboxylic acid for sequential SPPS or PROTAC assembly • Defined PEG4 spacer to optimize solubility and pharmacokinetics Available from BenchChem with verified purity and stability for research use.

Molecular Formula C32H43N5O9
Molecular Weight 641.7 g/mol
Cat. No. B11929331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG4-amido-Lys(Fmoc)-acid
Molecular FormulaC32H43N5O9
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)/t29-/m0/s1
InChIKeyJYTFGMAXFXMYNK-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG4-amido-Lys(Fmoc)-acid Overview


N3-PEG4-amido-Lys(Fmoc)-acid is a heterobifunctional linker molecule classified as a cleavable 4-unit polyethylene glycol (PEG) linker for antibody-drug conjugates (ADCs). It contains an azide (N3) group for copper-catalyzed or strain-promoted click chemistry, an Fmoc-protected lysine amine, and a terminal carboxylic acid. This specific architecture provides a defined 4-unit PEG spacer, a cleavable amide bond, and orthogonal reactive handles for sequential bioconjugation steps.

Azide, Fmoc-amine, and carboxylic acid for orthogonal multi-step bioconjugation
Cleavable amide bond supports intracellular payload release study design
Defined PEG4 spacer for conjugate solubility and PK research context

N3-PEG4-amido-Lys(Fmoc)-acid: Substitution Risks


Substituting N3-PEG4-amido-Lys(Fmoc)-acid with a generic PEG linker is not feasible due to its unique combination of three orthogonal functional groups: an azide for click chemistry, an Fmoc-protected amine, and a carboxylic acid. Generic PEG linkers typically offer only one or two reactive sites, necessitating additional protection/deprotection steps and increasing the risk of side reactions. The specific 4-unit PEG chain length is also critical for optimizing conjugate solubility and pharmacokinetics; changing the PEG length alters hydrodynamic radius and biodistribution. [1]

This linker Three orthogonal handles (azide, Fmoc-amine, COOH) enable sequential conjugation without intermediate protection.
Generic PEG linkers Typically offer 1–2 reactive sites; additional protection/deprotection steps may increase side-reaction risk.
Cleavability Cleavable amide bond supports intracellular payload release for ADC research.
Non-cleavable analogs Ether or stable linkers do not allow triggered release; conjugation outcome may differ.
PEG spacer Precise 4-unit length influences hydrodynamic radius and PK profile.
Alternate PEG lengths Altering PEG units can shift solubility, aggregation, and biodistribution behavior.

N3-PEG4-amido-Lys(Fmoc)-acid Differentiation


Cleavable Amide vs. Non-Cleavable Ether Bond

N3-PEG4-amido-Lys(Fmoc)-acid contains a cleavable amide bond that is susceptible to enzymatic or hydrolytic cleavage, enabling controlled payload release. In contrast, N3-PEG4-C2-NHS ester features a non-cleavable ether linkage, which results in a stable, non-releasable conjugate.

Linker Cleavability
Class-level
Cleavable amide bond vs. non-cleavable ether (N3-PEG4-C2-NHS ester)
Selection context for intracellular release research
Review payload-release assay conditions
ADC cleavable linker drug release

Orthogonal Fmoc/COOH vs. Single NHS Ester

N3-PEG4-amido-Lys(Fmoc)-acid provides two distinct reactive groups: an Fmoc-protected amine and a free carboxylic acid. This allows for sequential, controlled conjugation. N3-PEG4-C2-NHS ester offers only a single activated NHS ester group, limiting it to one-step amine coupling.

Orthogonal Reactive Groups
Cross-study comparable
2 (Fmoc-amine, COOH) vs. 1 (NHS ester)
Supports sequential conjugation workflow design
Structure-based comparison
bioconjugation orthogonal chemistry peptide synthesis

Molecular Weight and PEG4 Spacer Comparison

N3-PEG4-amido-Lys(Fmoc)-acid has a molecular weight of 641.71 g/mol and a defined PEG4 spacer. This specific length is critical for optimizing conjugate solubility and pharmacokinetic properties. A related analog, Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester, has a higher molecular weight (807.76 g/mol) due to the PFP ester, which can alter conjugate properties.

Molecular Weight
Cross-study comparable
641.71 vs. 807.76 g/mol (Δ166.05)
MW difference may influence conjugate PK and solubility
Calculated from molecular formulas
ADC PEG linker pharmacokinetics

Azide Stability in Fmoc Deprotection

The azide group in N3-PEG4-amido-Lys(Fmoc)-acid is reported to be stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), a common step in solid-phase peptide synthesis (SPPS). This stability is a critical advantage over less robust azide-containing linkers that may degrade during synthesis.

Azide Stability in SPPS
Class-level
Reported stable under 20% piperidine/DMF
Supports direct Fmoc-SPPS incorporation studies
Requires lot-specific verification
solid-phase peptide synthesis click chemistry Fmoc deprotection

N3-PEG4-amido-Lys(Fmoc)-acid Applications


Cleavable ADC Synthesis

Use N3-PEG4-amido-Lys(Fmoc)-acid to construct ADCs where controlled intracellular drug release is required. The cleavable amide bond ensures payload liberation within the target cell, while the PEG4 spacer enhances solubility and reduces aggregation. The azide group enables efficient conjugation to alkyne-modified antibodies via CuAAC or SPAAC click chemistry.

PROTAC Assembly

Employ this compound as a linker in PROTAC synthesis. The orthogonal Fmoc-amine and carboxylic acid groups allow for sequential attachment of an E3 ligase ligand and a target protein ligand. The PEG4 spacer provides optimal flexibility and solubility for the ternary complex formation required for ubiquitination and degradation.

SPPS with Built-in Click Handle

Incorporate N3-PEG4-amido-Lys(Fmoc)-acid directly into peptide sequences via standard Fmoc-SPPS. The azide group remains stable during synthesis and serves as a versatile handle for post-synthetic modification via click chemistry, enabling the attachment of fluorophores, biotin, or other functional moieties to the peptide.

Bispecific and Multispecific Conjugates

Utilize the orthogonal reactive groups of N3-PEG4-amido-Lys(Fmoc)-acid to construct complex, multi-component bioconjugates. The carboxylic acid can be activated for coupling to one biomolecule, while the Fmoc-protected amine can be deprotected for conjugation to a second, all while retaining the azide for a final click chemistry step to a third component.

Application
Selection Property
Validation Focus
ADC research – cleavable linker
Cleavable amide bond, defined PEG4 spacer
Payload release assay, conjugate stability assessment
PROTAC assembly
Orthogonal Fmoc-amine and carboxylic acid
Ternary complex formation, ubiquitination readout
Peptide functionalization via SPPS
Azide stability under Fmoc deprotection
Click chemistry efficiency, peptide integrity after synthesis
Multispecific bioconjugates
Three orthogonal reactive handles
Sequential conjugation yield, product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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